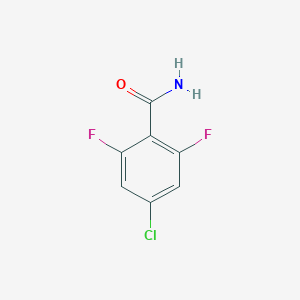

4-Chloro-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCJKDFBALNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625986 | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-36-3 | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-Chloro-2,6-difluorobenzamide |

| 2,6-difluorobenzamide (B103285) |

| 2,6-difluorobenzonitrile (B137791) |

| 4-chloro-2,6-difluorobenzonitrile |

Structure Activity Relationship Sar and Structural Insights

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For 4-Chloro-2,6-difluorobenzamide, the presence of fluorine atoms at key positions dramatically influences its preferred spatial arrangement.

The fluorine atoms at positions 2 and 6 (the ortho positions) of the benzamide (B126) ring exert a significant steric and electronic influence on the molecule's conformation. Computational studies on analogous structures, such as 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), have shown that these ortho-fluorine atoms are directly responsible for inducing non-planarity between the aromatic ring and the carboxamide group. documentsdelivered.com In the case of DFMBA, calculations revealed a dihedral angle of approximately -27° between these two planar groups. documentsdelivered.com This twisting is a departure from the more planar conformation that would be expected in a non-fluorinated analogue like 3-methoxybenzamide (B147233) (3-MBA). documentsdelivered.com This forced rotation is crucial, as it can pre-organize the molecule into a conformation that is more favorable for binding to its target protein, potentially reducing the entropic penalty of binding. nih.gov

| Compound | Ortho-Substituents | Calculated Dihedral Angle (Aromatic Ring vs. Carboxamide) | Reference |

|---|---|---|---|

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | F, F | -27° | documentsdelivered.com |

| 3-methoxybenzamide (3-MBA) | H, H | Near-planar | documentsdelivered.com |

The use of fluorine to influence the conformation of organic molecules is a well-established strategy in medicinal chemistry. beilstein-journals.orgnih.gov The carbon-fluorine (C-F) bond is short, strong, and highly polarized due to fluorine's high electronegativity. nih.gov This polarization creates significant local dipoles that can engage in dipole-dipole and charge-dipole interactions, influencing the molecule's preferred shape. nih.govchim.it

Furthermore, stereoelectronic effects, such as hyperconjugation, play a role. The highly polarized C-F bond possesses a low-lying antibonding orbital (σ*) that can accept electron density from neighboring donor orbitals. chim.it These interactions can create energetic preferences for specific rotational angles (torsions) within the molecule, effectively acting as a "conformational lock." mdpi.com By strategically placing fluorine atoms, chemists can guide a molecule to adopt a specific three-dimensional structure that maximizes its affinity for a biological target. beilstein-journals.orgnih.gov

Elucidation of Substituent Effects on Biological Activity

Halogens are frequently incorporated into bioactive molecules to modulate their properties. The introduction of chlorine and fluorine atoms into the benzamide scaffold serves several purposes. Generally, halogenation increases the hydrophobicity of a molecule, which can enhance its ability to cross biological membranes and engage in hydrophobic interactions within a protein's binding pocket. nih.gov

The 2,6-difluorobenzamide (B103285) moiety is recognized as a "privileged scaffold" in the design of certain classes of antibacterial agents, particularly inhibitors of the FtsZ protein. columbia.edu FtsZ is an essential protein for bacterial cell division and is considered a valuable pharmacological target. researchgate.net The 2,6-difluorobenzamide structure serves as the foundational core for numerous potent FtsZ inhibitors. researchgate.netmdpi.com

While the this compound core is essential for activity, modifications to this scaffold by adding other "remote" substituents can fine-tune its pharmacological properties. Structure-activity relationship studies on derivatives have shown that the nature and position of these additional groups can have a profound impact on potency and selectivity.

For example, in a series of tripartite 2,6-difluorobenzamides designed as anti-staphylococcal agents, the remote substituent on a phenyl ring had a significant effect on activity. Derivatives with a tert-butyl group consistently showed improved activity over those with trifluoromethyl or hydrogen substituents. mdpi.com One of the most active compounds from this study, which featured a 1,2,4-oxadiazole (B8745197) central ring and a remote 4-tert-butylphenyl group, exhibited a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against Staphylococcus aureus. mdpi.com In another study, the design of novel 3-substituted 2,6-difluorobenzamide derivatives showed that adding chloroalkoxy, bromoalkoxy, or alkyloxy groups at the 3-position resulted in compounds with potent activity against Bacillus subtilis and Staphylococcus aureus, with MIC values below 1 µg/mL. nih.gov

| Core Scaffold | Remote Substituent/Modification | Target Organism | Observed Biological Activity (MIC) | Reference |

|---|---|---|---|---|

| 2,6-Difluorobenzamide | Linked to 1,2,4-oxadiazole and 4-tert-butylphenyl | S. aureus | 0.5 - 1 µg/mL | mdpi.com |

| 2,6-Difluorobenzamide | 3-Chloroalkoxy group | B. subtilis | 0.25 - 1 µg/mL | nih.gov |

| 2,6-Difluorobenzamide | 3-Bromoalkoxy group | B. subtilis | 0.25 - 1 µg/mL | nih.gov |

| 2,6-Difluorobenzamide | 3-Alkyloxy group | B. subtilis | 0.25 - 1 µg/mL | nih.gov |

These findings underscore that while the this compound scaffold provides the necessary foundation for biological activity, further optimization of potency and selectivity can be achieved through strategic modification at other positions on the molecule.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates like this compound.

Derivatives of 2,6-difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, a crucial protein in bacterial cytokinesis, making it a promising target for novel antibiotics. nih.govresearchgate.net Molecular docking studies on this class of compounds aim to elucidate their binding mode within the FtsZ protein.

Computational simulations predict that 2,6-difluorobenzamide derivatives, including by extension this compound, likely bind in a pocket of the FtsZ protein. The benzamide moiety is predicted to be a key pharmacophore, anchoring the molecule within the binding site. The specific orientation of the 4-chloro-2,6-difluorophenyl group is critical for establishing favorable interactions with the surrounding amino acid residues. The docking poses typically reveal the molecule adopting a conformation that maximizes its interactions with both hydrophobic and polar regions of the binding site. For instance, in studies of similar benzamide derivatives targeting FtsZ, the core structure is often found deep within a binding pocket, with substituents extending into sub-pockets. nih.gov

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For this compound, these interactions are primarily hydrophobic and hydrogen bonds.

Hydrogen Bonding: The amide group of this compound is a key player in forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds are predicted to form with polar amino acid residues or with backbone atoms in the FtsZ binding site, providing specificity and contributing significantly to the binding energy. Optimized hydrogen bonding at the target-ligand interface is a critical aspect of drug design. nih.govnih.gov

A hypothetical representation of the key interactions is provided in the table below.

| Interaction Type | Potential Interacting Moiety on this compound | Potential Interacting Residues on Target Protein (e.g., FtsZ) |

| Hydrogen Bond (Donor) | Amide (-NH) | Aspartic Acid, Glutamic Acid (side chain carboxylate) |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O), Fluorine atoms | Arginine, Lysine (side chain amino groups), Serine, Threonine (side chain hydroxyl) |

| Hydrophobic Interactions | 4-chloro-2,6-difluorophenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajol.info This allows for the prediction of the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of benzamide derivatives including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., antibacterial activity) is required. japsonline.com The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors.

Common computational approaches include:

Multiple Linear Regression (MLR): This method is used to build a linear model between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large and there is multicollinearity among them.

Genetic Algorithms (GA): These are used for selecting the most relevant descriptors to be included in the QSAR model. japsonline.com

The predictive power of the developed QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). japsonline.com

In QSAR studies, the biological activity is correlated with various molecular descriptors that quantify different aspects of the molecule's structure and properties. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. For this compound, the electronegative chlorine and fluorine atoms would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. nih.gov

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity. nih.gov

A hypothetical QSAR model for a series of antibacterial benzamides might reveal that increased hydrophobicity (higher logP) and the presence of specific electronic features, such as a negative electrostatic potential around the carbonyl oxygen, are positively correlated with higher antibacterial activity. The model could help in designing new derivatives with potentially improved potency.

| Descriptor Category | Example Descriptor | Relevance to this compound |

| Electronic | Dipole Moment | Influenced by the polar C-F, C-Cl, and amide bonds. |

| Steric | Molecular Volume | Defines the size of the molecule and its fit into the target binding site. |

| Hydrophobic | LogP | The halogen substituents increase the hydrophobicity of the phenyl ring. |

| Topological | Connectivity Indices | Describe the branching and overall topology of the molecular structure. |

Applications As an Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Development

The 2,6-difluorobenzamide (B103285) scaffold is a key component in the synthesis of various pharmaceutically relevant molecules. Its derivatives are explored for their potential to treat a range of diseases, primarily due to their ability to be incorporated into structures that can interact with specific biological targets.

The chemical structure of 2,6-difluorobenzamide serves as a foundational block for creating novel drug candidates. Chlorine-containing compounds are prevalent in pharmaceuticals, with nearly 73% of 233 approved drugs in one study containing at least one chlorine atom. nih.gov The synthesis of derivatives often involves modifications at the amide group or the aromatic ring to produce molecules with desired therapeutic properties. For instance, various benzamide (B126) derivatives have been synthesized and evaluated for their antimicrobial properties. ipinnovative.com These synthetic pathways leverage the reactivity of the benzamide to build larger, more complex molecules with potential therapeutic applications. nih.gov

The versatility of the 2,6-difluorobenzamide structure has been particularly evident in the development of targeted therapeutic agents, most notably FtsZ inhibitors for antibacterial applications.

FtsZ Inhibitors: The bacterial cell division protein FtsZ has emerged as a promising target for new antibiotics. researchgate.net Researchers have designed and synthesized novel series of 2,6-difluorobenzamide derivatives that act as FtsZ inhibitors. nih.govresearchgate.net These compounds disrupt the bacterial cell division process, leading to cell death. researchgate.net Specific derivatives, such as 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy substituted 2,6-difluorobenzamides, have demonstrated potent antibacterial activity against various bacteria, including Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus. nih.govresearchgate.net These compounds showed strong cell division inhibitory activity, with Minimum Inhibitory Concentration (MIC) values below 1 μg/mL against these bacteria. nih.govresearchgate.net The synthesis of these inhibitors often starts from 2,6-difluoro-3-hydroxybenzamide, which is then modified through reactions like O-alkylation or the Mitsunobu reaction to produce a library of potential FtsZ-targeting compounds. nih.govacs.org

Table 1: Antibacterial Activity of Selected 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors

| Compound Type | Target Bacteria | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 | nih.gov |

| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 | nih.gov |

| 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 | nih.gov |

| 3-chloroalkoxy derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |

| 3-bromoalkoxy derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |

| 3-alkyloxy derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |

Cholinesterase Inhibitors: While direct synthesis of cholinesterase inhibitors from 4-chloro-2,6-difluorobenzamide is not extensively documented in the provided research, the broader class of benzamide and carboxamide derivatives has been explored for this purpose. For example, series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives have been synthesized and identified as potent butyrylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. nih.gov Similarly, novel chalcones containing an amide linkage have been evaluated as acetylcholinesterase inhibitors. mdpi.com These examples highlight the utility of the amide functional group in designing enzyme inhibitors, suggesting a potential, though not yet fully explored, application for 2,6-difluorobenzamide derivatives.

The 2,6-difluorobenzamide moiety is a valuable precursor for synthesizing complex heterocyclic compounds. These structures are of great interest in medicinal chemistry due to their diverse biological activities. Research has shown the synthesis of various heterocyclic systems, such as benzoxazines and others, linked by a methylenoxy-bridge to the 2,6-difluorobenzamide core, which have been investigated as antimicrobials targeting the FtsZ protein. researchgate.net Furthermore, the synthesis of 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles has been reported, with these compounds demonstrating notable antifungal activity against strains of Candida albicans. researchgate.net The reaction of 2,6-difluorobenzoyl isocyanate with various amines is another route to produce complex heterocyclic structures with potential agrochemical applications. google.com

Building Block for Agrochemical Compounds

In the agrochemical industry, 2,6-difluorobenzamide is a cornerstone intermediate for producing a range of pesticides that are crucial for modern agriculture. google.com It is particularly important in the synthesis of benzoylurea (B1208200) insecticides. google.com

The most prominent application of 2,6-difluorobenzamide is as a key intermediate in the production of benzoylurea insecticides. google.com These compounds function as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the insect molting cycle. This specific mode of action makes them effective against target pests while having lower toxicity to non-target organisms. google.com The synthesis typically involves reacting 2,6-difluorobenzamide with a substituted isocyanate. For example, the insecticide Diflubenzuron is prepared by reacting 2,6-difluorobenzamide with a solution containing p-chlorophenyl isocyanate. google.com

Table 2: Major Benzoylurea Insecticides Synthesized from 2,6-Difluorobenzamide

| Insecticide Name | Derived From | Primary Mode of Action | Reference |

|---|---|---|---|

| Diflubenzuron | 2,6-Difluorobenzamide + p-Chlorophenyl isocyanate | Chitin Synthesis Inhibition | google.com |

| Lufenuron | 2,6-Difluorobenzamide (precursor) | Chitin Synthesis Inhibition | nih.gov |

| Teflubenzuron (B33202) | 2,6-Difluorobenzoyl isocyanate + 3,5-dichloro-2,4-difluoroaniline (B1223766) | Chitin Synthesis Inhibition | google.comnih.gov |

| Flufenoxuron | 2,6-Difluorobenzamide (precursor) | Chitin Synthesis Inhibition | google.com |

| Novaluron | 2,6-Difluorobenzamide (precursor) | Chitin Synthesis Inhibition | nih.gov |

Some derivatives developed from related structures have also shown acaricidal (miticidal) activity. For instance, certain diamide (B1670390) compounds have exhibited inhibition against Tetranychus cinnabarinus. nih.gov

Beyond insecticides, the 2,6-difluorophenyl structure, derived from intermediates like 2,6-difluorobenzamide, is utilized in creating other crop protection agents.

Herbicides: The 2,6-difluorophenyl moiety is present in several classes of herbicides. For example, triazolopyrimidine-2-sulfonamide herbicides, such as Flumetsulam, contain this structural feature and act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants. nih.gov Modifications to these structures are aimed at creating herbicides with high activity and faster degradation in soil. nih.gov Another example is Pyroxasulfone, a pre-emergence herbicide that incorporates a 2,6-difluorophenyl group to achieve potent and stable herbicidal activity. nih.gov

Fungicides: The benzamide and carboxamide structures are important pharmacophores in the development of modern fungicides, particularly those targeting the succinate (B1194679) dehydrogenase enzyme (SDHIs). mdpi.commdpi.com The 2,6-difluorobenzoyl group has been incorporated into benzothiazole (B30560) structures to create compounds with significant antifungal activity against pathogens like Candida albicans. researchgate.net Additionally, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been designed and synthesized, showing in vitro antifungal activities against various plant pathogens such as Gibberella zeae and Phytophthora infestans. frontiersin.org These examples underscore the utility of the benzamide scaffold in designing new fungicidal agents to combat crop diseases. frontiersin.org

Rational Design of Fluorinated Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical candidates can dramatically enhance their efficacy and selectivity. The presence of the 4-chloro and 2,6-difluoro substituents on the benzamide scaffold of this compound makes it a valuable building block in the rational design of novel pesticides. The electronic properties conferred by these halogens can influence the molecule's binding affinity to target enzymes or receptors in pests, often leading to increased potency.

While specific public domain research on agrochemicals derived directly from this compound is limited, the closely related compound, 2,6-difluorobenzamide, is a well-established intermediate in the synthesis of benzoylurea insecticides. These insecticides function by inhibiting chitin synthesis in insects, a mode of action that is highly selective and thus safer for non-target organisms. For instance, the synthesis of the insecticide teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate, which is derived from 2,6-difluorobenzamide. google.com This highlights the general utility of chlorinated and fluorinated benzamide structures in the creation of potent agrochemicals. The principles of rational design suggest that the introduction of a chloro group at the 4-position of the 2,6-difluorobenzamide ring, as in this compound, is a deliberate strategy to modulate the electronic and lipophilic properties of the final agrochemical product, potentially leading to improved performance characteristics such as enhanced soil stability or target-site delivery.

The design of novel agrochemicals is a complex process that involves iterative modification of a lead compound to optimize its biological activity and safety profile. The use of intermediates like this compound allows for the systematic exploration of structure-activity relationships. The table below outlines the key structural features of this compound and their potential contributions to the rational design of agrochemicals.

| Structural Feature | Potential Influence in Agrochemical Design |

| 2,6-Difluoro Substitution | Enhances metabolic stability and binding affinity to target sites. |

| 4-Chloro Substitution | Modulates lipophilicity and electronic properties, potentially improving transport and target interaction. |

| Benzamide Moiety | Provides a key structural scaffold for building more complex molecules and can participate in hydrogen bonding with biological targets. |

Role in Material Science Applications

The unique combination of a rigid aromatic ring and multiple halogen substituents in this compound also suggests its potential utility in the field of material science. The presence of fluorine, in particular, can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics to materials.

While direct polymerization of this compound is not widely documented, its structure lends itself to being a monomer or a precursor for the synthesis of specialty polymers. The amide group can be a site for polymerization reactions, and the aromatic core can be incorporated into the backbone of high-performance polymers such as polyamides or polyimides.

The incorporation of fluorinated monomers into polymer chains is a well-established strategy for creating materials with tailored properties. Fluorinated polymers are known for their low surface energy, high thermal stability, and excellent chemical resistance. Research in the broader field of fluorinated polymers indicates that monomers with structures analogous to this compound could be used to synthesize polymers with the following characteristics:

Chemical Inertness: The electron-withdrawing nature of the fluorine atoms can protect the polymer backbone from chemical attack.

Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of a material, which is a critical property for applications in microelectronics. kpi.ua

The development of advanced materials often relies on the precise control of molecular structure to achieve desired macroscopic properties. The defined stereochemistry and electronic nature of this compound make it a candidate for the synthesis of materials with specialized functions. For example, the polar nature of the carbon-halogen bonds could lead to materials with interesting dielectric or non-linear optical properties.

Furthermore, the aromatic and halogenated structure of this compound could be leveraged in the design of liquid crystals or other ordered materials. The rigid core and potential for intermolecular interactions through halogen bonding could facilitate the formation of self-assembled structures with unique optical or electronic properties. While specific examples of the use of this compound in advanced materials development are not yet prevalent in the literature, the fundamental properties of the molecule suggest a promising area for future research and innovation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's behavior.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. For an aromatic system like 4-Chloro-2,6-difluorobenzamide, the HOMO is typically associated with the π-electrons of the benzene (B151609) ring, while the LUMO is often a π* anti-bonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential: The electronegative halogen atoms (chlorine and fluorine) and the oxygen and nitrogen atoms of the amide group significantly influence the electron density distribution across the molecule. These atoms are expected to create regions of high electron density (negative electrostatic potential), while the hydrogen atoms and the carbon atoms of the aromatic ring will have a lower electron density (positive electrostatic potential). The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing these charge distributions and identifying sites susceptible to electrophilic or nucleophilic attack. In related halogenated compounds, electron-withdrawing groups have been shown to increase the positive electrostatic potential on the halogen atom, thereby strengthening halogen bonding interactions. researchgate.net

A hypothetical representation of key electronic properties that would be determined by a DFT calculation is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction (electron-donating ability). |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting ability). |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap implies greater stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of this compound and to explore potential reaction pathways. Reactivity descriptors, derived from DFT calculations, can identify the most likely sites for chemical reactions.

Fukui Functions and Local Reactivity Descriptors: Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. These functions can identify regions that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, it is anticipated that the carbonyl carbon of the amide group would be a primary site for nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. The aromatic ring, influenced by the deactivating halogen substituents, would be less prone to electrophilic aromatic substitution compared to unsubstituted benzene.

Reaction Pathway Modeling: Theoretical calculations can model the transition states and energy barriers of potential reactions involving this compound. For instance, the hydrolysis of the amide bond or nucleophilic aromatic substitution reactions could be computationally investigated. Such studies would provide valuable information on the feasibility and kinetics of these transformations, aiding in the design of synthetic routes or in understanding potential metabolic pathways.

Comparative Studies with Analogues to Delineate Substituent Effects

The electronic and reactive properties of this compound are heavily influenced by its specific pattern of halogen substitution. Comparative computational studies with its analogues can provide a systematic understanding of these substituent effects.

Influence of Halogen Identity and Position: By computationally comparing this compound with analogues such as 2,4,6-trichlorobenzamide, 2,6-difluorobenzamide (B103285), and 4-chlorobenzamide, the individual and collective effects of the fluorine and chlorine substituents can be delineated. Fluorine is more electronegative than chlorine but is a weaker π-donor. These differences will manifest in the calculated electronic properties, such as the charge distribution and the energies of the molecular orbitals. Computational studies on other halogenated aromatic systems have shown that electron-withdrawing substituents generally increase the strength of halogen bonding. researchgate.net

Hammett Plots and Quantitative Structure-Activity Relationships (QSAR): Computational data can be used to establish relationships between the electronic properties of a series of related compounds and their reactivity or biological activity. For example, by calculating properties for a series of substituted benzamides and correlating them with experimental data, it is possible to develop QSAR models. Hammett plots, which relate reaction rates or equilibrium constants to the electronic properties of substituents, can be constructed using computationally derived parameters. mdpi.com

A comparative analysis of hypothetical reactivity descriptors for this compound and its analogues is presented in Table 2.

Table 2: Hypothetical Comparative Reactivity Descriptors for Benzamide (B126) Analogues

| Compound | Global Hardness (η) | Electrophilicity Index (ω) | Expected Reactivity Trend |

|---|---|---|---|

| Benzamide | 3.5 eV | 1.8 eV | Baseline reactivity. |

| 4-Chlorobenzamide | 3.3 eV | 2.1 eV | Increased electrophilicity due to the chloro substituent. |

| 2,6-Difluorobenzamide | 3.8 eV | 2.5 eV | Significantly increased electrophilicity and altered steric profile due to ortho-fluoro groups. |

| This compound | 3.9 eV | 2.8 eV | Highest electrophilicity in the series due to the combined electron-withdrawing effects of all three halogens. |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The future of synthesizing 4-chloro-2,6-difluorobenzamide and related compounds is increasingly geared towards sustainability and green chemistry principles. chemmethod.com Traditional methods for creating amide bonds often rely on activating agents and complex reaction conditions that can be inefficient and generate significant waste. researchgate.netchemrxiv.org Future research will prioritize the development of cleaner, more atom-economical synthetic routes.

Key areas of exploration include:

Catalytic Direct Amidation: Moving away from stoichiometric activating reagents, research is focusing on catalytic methods that directly couple carboxylic acids and amines. sciepub.com This includes the use of organocatalysts and heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net

Solvent-Free and Alternative Solvents: Efforts are being made to reduce or eliminate the use of hazardous organic solvents. tandfonline.comfigshare.com Research into solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents is a critical objective. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative for both amide bond formation and halogenation. chemrxiv.org These techniques can reduce the need for chemical oxidants and reagents, proceeding under milder conditions with high efficiency. An electrochemical cascade, for instance, could enable both the amidation and a subsequent C-H chlorination in an environmentally benign manner. chemrxiv.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity. Adapting synthetic pathways for this compound to flow processes represents a significant step towards more sustainable and scalable production.

These approaches aim to create synthetic pathways that are not only more efficient but also significantly reduce the environmental footprint associated with the production of halogenated benzamides. chemmethod.com

Design and Synthesis of Next-Generation Halogenated Benzamide (B126) Derivatives

The this compound scaffold is a valuable starting point for creating new molecules with tailored properties. Future research will focus on the rational design and synthesis of next-generation derivatives for a wide range of applications. nih.gov This involves systematic modifications to the core structure to enhance potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Strategies for designing these novel derivatives include:

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal and agrochemical chemistry, SAR studies involve systematically altering different parts of the molecule to understand how these changes affect biological activity. drugdesign.orgnih.govmdpi.comnih.gov For instance, modifying the substituents on the phenyl ring or the amide nitrogen can dramatically influence a compound's efficacy and selectivity. drugdesign.orgnih.govnih.gov

Bioisosterism: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's biological activity or metabolic stability. For example, a pyridine (B92270) ring might be used to replace a trifluoromethyl group to create novel benzamides with potentially enhanced pesticidal activity. nih.gov

Computational and In Silico Design: Molecular modeling and docking simulations are powerful tools for predicting how a designed molecule will interact with its biological target, such as an enzyme or receptor. nih.govresearchgate.netnih.gov This computational approach helps prioritize which derivatives to synthesize, saving time and resources. nih.gov For example, docking studies can help design benzamide derivatives that bind more effectively to the active site of a target protein. nih.gov

By combining these design strategies, researchers can create libraries of novel halogenated benzamides for screening against various biological targets, leading to the discovery of next-generation therapeutic agents and agrochemicals. nih.govresearchgate.net

Advanced Mechanistic Investigations of Complex Reactivity

A deeper understanding of the reaction mechanisms involving halogenated benzamides is crucial for optimizing existing synthetic methods and developing new ones. Future research will employ advanced analytical and computational techniques to unravel the complex reactivity of these compounds.

Key research directions include:

Mechanisms of C-H Halogenation: The precise mechanism by which halogen atoms are introduced onto the aromatic ring is an area of active investigation. rsc.orgstudymind.co.uk Studies may explore the role of different catalysts (e.g., palladium, iridium) and the nature of the halogenating agent. rsc.org Uncovering whether a reaction proceeds through a radical pathway, reductive elimination, or another mechanism is essential for controlling regioselectivity and improving yields. rsc.org

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the most likely mechanism. researchgate.net These computational studies provide insights into electronic properties and reactivity that are difficult to obtain experimentally. researchgate.net

Amide Bond Dynamics: The amide bond itself possesses unique properties, including resonance and rotational barriers. nih.gov Advanced simulations can explore how factors like steric hindrance from the ortho-fluorine atoms in this compound affect the planarity of the amide bond. rsc.org This is important because non-planar, twisted amides can exhibit enhanced reactivity, such as being more susceptible to hydrolysis. nih.govrsc.org Understanding these dynamics can inform the design of molecules with specific stability or reactivity profiles.

These advanced mechanistic studies will provide a more complete picture of the chemical behavior of this compound, enabling chemists to better control its synthesis and predict the properties of its derivatives.

Therapeutic and Agrochemical Applications with Improved Selectivity and Efficacy

Building on the established biological activity of benzamide derivatives, future research will aim to develop novel therapeutic agents and agrochemicals with enhanced selectivity and efficacy. The unique substitution pattern of this compound makes it an attractive starting point for discovering compounds that can address unmet needs in medicine and agriculture.

Therapeutic Applications:

The benzamide scaffold is present in a wide array of clinically used drugs. wikipedia.org Future work will focus on designing derivatives of this compound to target specific diseases with higher precision.

Anticancer Agents: Benzamide derivatives are being extensively studied as anticancer agents, particularly as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.netresearchgate.netnih.gov Research will focus on designing class- or isoform-selective inhibitors to improve therapeutic windows and reduce side effects. nih.gov Other strategies involve developing compounds that induce apoptosis (programmed cell death) in cancer cells or inhibit key signaling pathways. nih.govnih.gov

Neuroprotective Agents: Derivatives are being investigated for treating neurodegenerative disorders like Alzheimer's disease and for neuroprotection against ischemic stroke. nih.govacs.orgmdpi.com The goal is to design molecules that can inhibit specific enzymes like cholinesterases or disrupt harmful protein-protein interactions in the brain. nih.govmdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial drugs. Halogenated benzamides have shown promise as inhibitors of bacterial cell division proteins like FtsZ. nih.govresearchgate.net Future efforts will aim to optimize these compounds to be effective against multidrug-resistant strains. researchgate.net

Agrochemical Applications:

Halogenated benzamides have a long history of use as pesticides. nih.govgoogle.com Research is focused on creating next-generation products that are more potent against target pests while being safer for non-target organisms and the environment.

Herbicides: The goal is to develop herbicides with novel modes of action to combat weed resistance. google.com Research will involve synthesizing and screening benzamide derivatives for broad-spectrum activity against unwanted plants while ensuring high compatibility with major crop plants. google.com

The following table summarizes potential research targets and the desired improvements for next-generation derivatives.

| Application Area | Potential Target | Desired Improvement |

| Oncology | Histone Deacetylases (HDACs) | Increased selectivity for specific HDAC isoforms, improved anti-proliferative activity. researchgate.netnih.gov |

| Neurology | Cholinesterases, BACE1 | Enhanced neuroprotective effects, improved blood-brain barrier penetration. nih.govmdpi.com |

| Infectious Disease | Bacterial FtsZ protein | Potent activity against multidrug-resistant (MDR) bacteria. nih.govresearchgate.net |

| Agriculture | Weed-specific metabolic pathways | Higher herbicidal activity at lower application rates, improved crop selectivity. google.com |

| Agriculture | Insect/Fungal target enzymes | Increased potency, broader spectrum of activity, better biodegradability. nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for 4-Chloro-2,6-difluorobenzamide, and how do their efficiencies compare?

Answer:

Two primary routes are documented:

- Chemical synthesis : Derived from 2,6-dichlorotoluene intermediates via halogen-exchange reactions. Fluorination steps often employ KF or CsF under controlled temperatures (80–120°C), achieving ~70–80% yields .

- Biocatalytic synthesis : Rhodococcus ruber CGMCC3090 resting cells enable selective hydrolysis of nitriles to benzamides. This method achieves >85% yield with minimal byproducts, leveraging nitrile hydratase/amidase enzyme systems .

Basic: How should HPLC-UV parameters be optimized for purity analysis of this compound?

Answer:

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid for peak sharpness.

- Detection : UV at 254 nm for aromatic absorption.

- Critical step : Add 1% ascorbic acid to quench residual oxidizing agents (e.g., ClO₂) that may degrade the compound during analysis .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for powder handling; local exhaust for reactions.

- Storage : Airtight containers in cool (<25°C), dry conditions.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing effects : The 4-Cl and 2,6-F substituents activate the benzamide core toward electrophilic substitution at the para position relative to Cl.

- Steric hindrance : Ortho-F groups restrict nucleophilic attack, favoring meta-functionalization. Computational DFT studies (B3LYP/6-31G*) predict reaction sites accurately .

Advanced: How can microbial synthesis of this compound be optimized for scale-up?

Answer:

- Strain engineering : Overexpress nitrile hydratase in Rhodococcus ruber via plasmid-mediated gene amplification.

- Process parameters : Maintain pH 7.5–8.0, 30°C, and 150 rpm agitation for 24 hours.

- Substrate feeding : Gradual addition of 4-Chloro-2,6-difluorobenzonitrile minimizes enzyme inhibition, improving conversion rates to >90% .

Advanced: What strategies resolve discrepancies in kinetic data during multi-step syntheses involving this compound?

Answer:

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.

- Design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading).

- Quenching protocols : Ascorbic acid (1–2 wt%) prevents post-reaction degradation, ensuring accurate HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.